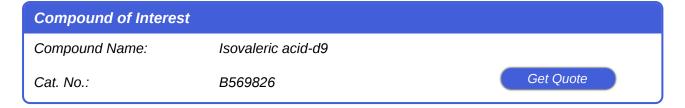


An In-depth Technical Guide to the Chemical Properties of Deuterated Isovaleric Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of deuterated isovaleric acid, a molecule of increasing interest in metabolic research and drug development. This document details the synthesis, physicochemical properties, and spectroscopic characteristics of various deuterated isotopologues of isovaleric acid. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its role in signaling pathways.

Physicochemical Properties

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can subtly alter the physical properties of a molecule. While extensive experimental data for all deuterated isotopologues of isovaleric acid is not readily available, the following tables summarize the known properties of isovaleric acid and its deuterated analogues, with some values for the deuterated compounds being estimations based on general principles of isotope effects.

Table 1: General Properties of Isovaleric Acid and its Deuterated Isotopologues



Property	Isovaleric Acid	Isovaleric Acid-d2	Isovaleric Acid-d9
Chemical Formula	C5H10O2	C₅H8D2O2	C₅HD9O2
Molecular Weight (g/mol)	102.13[1][2]	104.14[3]	111.19[4][5]
Appearance	Colorless liquid[1][6]	Liquid[3]	Colorless oil[7]
Odor	Disagreeable, rancid- cheese like[1][6]	-	-
Isotopic Purity	N/A	Typically ≥98%	≥98 atom % D

Table 2: Physical Properties of Isovaleric Acid and Estimated Properties of its Deuterated Isotopologues

Property	Isovaleric Acid	Isovaleric Acid-d2 (Estimated)	Isovaleric Acid-d9 (Estimated)
Melting Point (°C)	-29[1][2]	Slightly higher than -29	Slightly higher than -29
Boiling Point (°C)	175-177[1]	Slightly higher than 175-177	Slightly higher than 175-177
Density (g/mL at 20°C)	0.925[1][2]	~0.963[3]	Higher than 0.925
Refractive Index (n20/D)	1.403[1]	-	-
Vapor Pressure (mmHg at 20°C)	0.38[1]	-	-

Note: The melting and boiling points of deuterated compounds are generally slightly higher than their non-deuterated counterparts due to the stronger intermolecular forces (van der Waals forces) resulting from the increased mass and altered vibrational modes of the C-D bond compared to the C-H bond.



Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of deuterated isovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: In a fully deuterated isovaleric acid such as isovaleric acid-d9, the proton signals
 corresponding to the deuterated positions will be absent. The presence of any residual
 proton signals can be used to determine the isotopic purity.
- ²H NMR: Deuterium NMR will show signals at chemical shifts similar to their proton counterparts, confirming the positions of deuteration.[8][9]
- ¹³C NMR: The carbon signals in deuterated isovaleric acid will exhibit splitting patterns due to coupling with deuterium (C-D coupling). For example, a CD group will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet.[10] The chemical shifts of the carbon atoms are also slightly affected by the presence of deuterium, an effect known as the deuterium isotope effect on ¹³C chemical shifts.[11]

Table 3: 13C NMR Chemical Shifts for Isovaleric Acid

Carbon Atom	Chemical Shift (ppm) in CDCl₃
C1 (COOH)	~180
C2 (CH ₂)	~43
C3 (CH)	~26
C4, C5 (CH ₃) ₂	~22

Note: The provided ¹³C NMR data is for non-deuterated isovaleric acid and serves as a reference.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and isotopic distribution of deuterated compounds. The molecular ion peak (M+) will be shifted according to



the number of deuterium atoms incorporated. For example, the molecular ion peak for **isovaleric acid-d9** will be at m/z 111, corresponding to [C₅HD₉O₂]⁺.

The fragmentation pattern of isovaleric acid in mass spectrometry is characterized by the loss of specific fragments. Common fragmentation pathways for carboxylic acids include the loss of an OH group (M-17) and a COOH group (M-45).[14][15] Another characteristic fragmentation is the McLafferty rearrangement, which for isovaleric acid would result in a prominent peak at m/z 60.[16] The fragmentation pattern of deuterated isovaleric acid will show corresponding shifts in the fragment masses, which can be used to confirm the location of the deuterium labels.

Infrared (IR) Spectroscopy

The IR spectrum of isovaleric acid shows a characteristic broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. Upon deuteration of the exchangeable acidic proton (COOD), the O-H band will be replaced by a broader O-D stretching band at a lower frequency (around 2100-2300 cm⁻¹). Deuteration of the alkyl chain will result in the appearance of C-D stretching bands around 2100-2260 cm⁻¹.

Experimental Protocols Synthesis of Deuterated Isovaleric Acid

A general and environmentally friendly method for the synthesis of α -deuterated carboxylic acids involves the hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acids in the presence of D₂O.[17] For isovaleric acid specifically, a common industrial synthesis route is the oxidation of isoamyl alcohol or isovaleraldehyde.[18] To produce deuterated isovaleric acid, deuterated starting materials would be used in these reactions.

Protocol for the Synthesis of α -Deuterated Carboxylic Acids (General Method)

- Dissolution: Dissolve the corresponding malonic acid derivative in D₂O.
- H/D Exchange: Heat the solution to facilitate the exchange of the acidic α-protons with deuterium from the solvent.
- Decarboxylation: Continue heating the solution to induce decarboxylation, yielding the αdeuterated carboxylic acid.



 Purification: The product can often be used without further purification, as the main byproduct is CO₂.

For the synthesis of fully deuterated isovaleric acid (**isovaleric acid-d9**), a multi-step synthesis starting from smaller deuterated building blocks would be required.

Determination of Isotopic Purity

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy[19][20][21]

- Sample Preparation: Dissolve a known amount of the deuterated isovaleric acid in a suitable non-deuterated solvent (e.g., CHCl₃).
- ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions indicates a high level of deuteration.
- Integration: Integrate the residual proton signals and compare them to the integral of a known internal standard or a non-deuterated portion of the molecule (if applicable) to calculate the percentage of isotopic enrichment.
- ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to observe the characteristic splitting patterns of the carbon signals due to C-D coupling, which confirms the presence and location of deuterium.

Protocol using High-Resolution Mass Spectrometry (HRMS)[22][23]

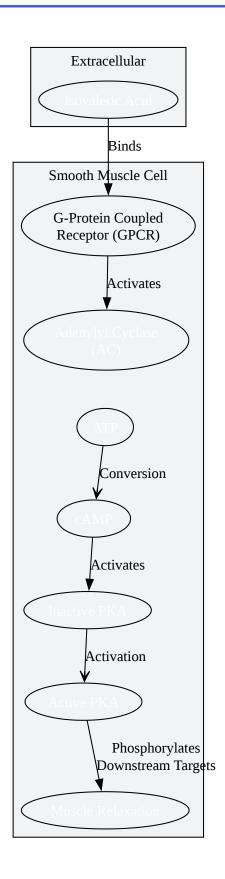
- Sample Preparation: Prepare a dilute solution of the deuterated isovaleric acid in a suitable solvent for electrospray ionization (ESI).
- Full Scan MS Acquisition: Acquire a high-resolution full scan mass spectrum in the appropriate ionization mode (positive or negative).
- Isotopologue Distribution Analysis: Identify and integrate the ion signals corresponding to the different isotopologues (e.g., d₀, d₁, d₂, etc.).
- Isotopic Purity Calculation: Calculate the relative abundance of each isotopologue to determine the overall isotopic purity of the sample. Correction for the natural abundance of ¹³C may be necessary for high accuracy.



Biological Significance and Signaling Pathways

Isovaleric acid is a naturally occurring branched-chain fatty acid in mammals and is an intermediate in the metabolism of the amino acid leucine. In recent research, it has been shown to have a direct effect on colonic smooth muscle, causing relaxation. This effect is mediated through the activation of the Protein Kinase A (PKA) signaling pathway.

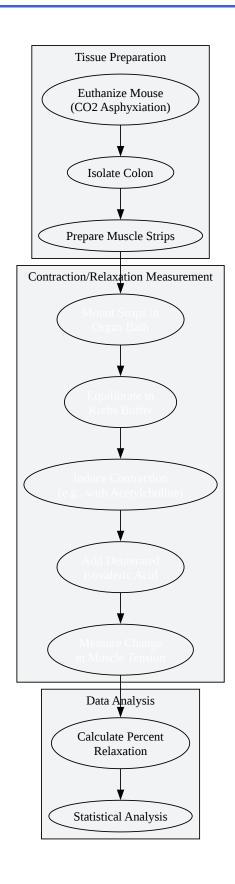




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Experimental Workflow for Measuring Isovaleric Acid-Induced Muscle Relaxation





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Applications in Drug Development

The use of deuterated compounds in drug development is a strategy to improve the pharmacokinetic and metabolic profiles of drugs.[24] Deuteration can lead to:

- Improved Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. This can slow down the metabolism of a drug, leading to a longer half-life and potentially requiring less frequent dosing.
- Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can reduce the formation of unwanted or toxic metabolites.
- Altered Pharmacokinetics: Changes in metabolism can lead to altered absorption, distribution, and excretion of a drug, which can be optimized for better therapeutic outcomes.

Deuterated isovaleric acid can be used as a tool in metabolic research to trace the fate of isovaleric acid in biological systems. Furthermore, given its biological activity, deuterated versions could be explored as potential therapeutic agents themselves, with improved pharmacokinetic properties.

Conclusion

Deuterated isovaleric acid represents a valuable tool for researchers in the fields of metabolism and drug discovery. Its distinct physicochemical and spectroscopic properties, arising from the substitution of hydrogen with deuterium, allow for its use as a tracer and internal standard in analytical studies. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this important molecule. Furthermore, the elucidation of its role in biological signaling pathways opens up new avenues for therapeutic intervention. A thorough understanding of the chemical properties of deuterated isovaleric acid is crucial for its effective application in advancing scientific knowledge and developing novel therapeutic strategies.

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